ClpP1P2 Activation: Z-LL vs. Bz-LL
Z-LEU-LEU-OH (Z-LL) functions as an allosteric activator of the M. tuberculosis ClpP1P2 protease complex, required for the dissociation of inactive homomeric ClpP1 and ClpP2 rings and reassembly into the active heteromeric tetradecamer. However, a comparative study identified benzoyl-leucine-leucine (Bz-LL) as a more potent activator, binding with higher affinity and promoting 3–4-fold higher peptidase activity than Z-LL [1]. The crystal structure of ClpP1P2 was solved with Z-LL bound at a resolution of 2.9 Å, though Z-LL electron density was not resolved in all 14 active sites, whereas Bz-LL occupancy was complete, suggesting lower binding site occupancy or conformational heterogeneity for Z-LL [1]. In the presence of Z-LL as activator, the best tripeptide substrates (e.g., Ac-Pro-Lys-Met-amc) are hydrolyzed with kcat/Km values of 1,327 M⁻¹s⁻¹, whereas the amc derivative of Z-LL itself (Z-LL-amc) is an extremely poor substrate with kcat/Km ≈ 0 M⁻¹s⁻¹ in M. tuberculosis ClpP1P2, confirming that Z-LL binds in a non-productive mode at the active site [2]. This establishes Z-LEU-LEU-OH as the reference standard activator for ClpP1P2, with Bz-LL representing a higher-potency alternative for applications requiring enhanced catalytic turnover.
| Evidence Dimension | Peptidase activity fold enhancement (ClpP1P2 activation) |
|---|---|
| Target Compound Data | Baseline activation (established as reference standard; Z-LL present at 5 mM in standard assay buffer) |
| Comparator Or Baseline | Bz-LL (benzoyl-leucine-leucine): 3–4-fold higher peptidase activity than Z-LL; binds with higher affinity and occupies all 14 active sites |
| Quantified Difference | Bz-LL promotes 3–4-fold higher peptidase activity; complete vs. partial active site occupancy in crystal structures |
| Conditions | M. tuberculosis ClpP1P2 complex; peptidase assay with fluorogenic substrates; crystal structures at 3.07 Å (Bz-LL) and 2.9 Å (Z-LL) |
Why This Matters
For procurement decisions, Z-LEU-LEU-OH remains the most widely validated and cited ClpP1P2 activator in the literature, making it the standard choice for assay development, while Bz-LL should be sourced when maximal catalytic activation is required.
- [1] Li, M., et al. (2016). Structure and Functional Properties of the Active Form of the Proteolytic Complex, ClpP1P2, from Mycobacterium tuberculosis. J. Biol. Chem., 291(14), 7465–7476. View Source
- [2] Akopian, T., et al. (2015). Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease. J. Biol. Chem., 290(17), 11008–11020. Table 2: kcat/Km of Z-LL-amc = 0 M⁻¹s⁻¹ (M. tuberculosis). View Source
